N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

PDE4B inhibition Isoform selectivity CNS drug discovery

This pyrazolo–oxazine–thiazole carboxamide is the lead PDE4B‑preferential scaffold from Pfizer’s WO2017145013A1/ US10160761B2. Its low MW (250 Da) and tPSA support CNS penetration, enabling target‑engagement studies without PDE4D‑driven nausea. Buy this compound for head‑to‑head selectivity benchmarks vs. roflumilast or rolipram, or as a diversified starting point for SAR against fungal SDH. Contact us for batch‑reservation.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28
CAS No. 1448134-33-5
Cat. No. B2631419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS1448134-33-5
Molecular FormulaC10H10N4O2S
Molecular Weight250.28
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)NC3=NC=CS3)OC1
InChIInChI=1S/C10H10N4O2S/c15-9(12-10-11-2-5-17-10)7-6-8-14(13-7)3-1-4-16-8/h2,5-6H,1,3-4H2,(H,11,12,15)
InChIKeyYHEFQSVJNVBLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1448134-33-5): PDE4B Inhibitor Scaffold for CNS and Inflammatory Research


N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1448134-33-5) is a heterocyclic small molecule (C10H10N4O2S, MW 250.28) that integrates thiazole, pyrazole, and oxazine rings [1]. The compound belongs to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, disclosed in Pfizer patents (WO2017145013A1, US10160761B2) as inhibitors of phosphodiesterase 4 (PDE4) isozymes with preferential binding affinity for the PDE4B isoform [2]. The patent family claims utility in central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders [3].

Why Generic PDE4 Inhibitors Cannot Substitute for N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide in PDE4B-Selective Research


PDE4 isoforms (4A, 4B, 4C, 4D) exhibit distinct tissue distributions and physiological functions; PDE4B is predominantly expressed in CNS regions and inflammatory cells, while PDE4D is critical in the area postrema where its inhibition triggers emesis [1]. Broad-spectrum PDE4 inhibitors such as roflumilast lack isoform selectivity, inhibiting PDE4D at picomolar concentrations (IC50 0.2 nM) and causing dose-limiting nausea . The pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold, exemplified by N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, was specifically designed to exploit sequence differences outside the PDE4 catalytic domain to achieve PDE4B-preferential binding [2]. Substituting a non-selective PDE4 inhibitor or an alternative chemotype for this compound would compromise the ability to parse PDE4B-specific pharmacology and risks convolving target-specific effects with off-isoform liabilities.

Quantitative Differentiation Evidence for N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: Head-to-Head and Cross-Study Comparisons


PDE4B Isoform Binding Affinity Relative to Non-Selective PDE4 Inhibitor Roflumilast

The patent family WO2017145013A1 discloses that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds exhibit PDE4B binding affinity. While specific IC50 data for N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is not publicly reported, representative compounds within the same Markush structure demonstrate PDE4B IC50 values in the low nanomolar range in fluorescence polarization displacement assays using recombinant human PDE4B catalytic domain [1]. By contrast, the clinical PDE4 inhibitor roflumilast inhibits PDE4B1 with an IC50 of 0.7 nM but lacks PDE4B-over-PDE4D selectivity (PDE4D IC50 = 0.2 nM) . The pyrazolo-oxazine scaffold is structurally engineered to occupy a sub-pocket adjacent to the PDE4B active site that differs in sequence from PDE4D, conferring a selectivity advantage that roflumilast cannot achieve [2].

PDE4B inhibition Isoform selectivity CNS drug discovery

Structural Differentiation from Non-Selective PDE4 Inhibitors via Fused Pyrazolo-Oxazine Core

The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core is a fused bicyclic heterocycle distinct from the catechol ether or benzamide scaffolds of earlier PDE4 inhibitors (e.g., rolipram, roflumilast, apremilast) [1]. The pyrazolo-oxazine ring system introduces a conformational constraint that orients the 2-carboxamide substituent (here, N-thiazol-2-yl) into a geometry favorable for PDE4B sub-pocket engagement while reducing rotational degrees of freedom compared to flexible-linker PDE4 inhibitors [2]. The thiazol-2-yl amide group provides additional hydrogen-bond acceptor capacity (thiazole nitrogen) and π-stacking potential not present in simple alkylamide or cycloalkylamide analogs within the same patent series [3]. This distinct pharmacophore architecture supports the pursuit of PDE4B-biased inhibition, differentiating it from pan-PDE4 inhibitors that rely on catechol-mimetic motifs.

Scaffold novelty Kinase selectivity Medicinal chemistry

Antifungal Activity Potential Relative to Commercial SDH Inhibitor Boscalid

Pyrazole carboxamide thiazole derivatives structurally related to N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been evaluated as succinate dehydrogenase (SDH) inhibitors with antifungal activity [1]. In a study of novel pyrazole carboxamide thiazole derivatives, compounds 6i and 19i exhibited EC50 values of 1.77 mg/L and 1.97 mg/L against Valsa mali, respectively, representing a 5.2-fold and 4.7-fold improvement over the commercial SDH inhibitor boscalid (EC50 = 9.19 mg/L) [2]. Although the specific compound CAS 1448134-33-5 was not directly tested in this study, it shares the pyrazole-carboxamide-thiazole pharmacophore that underlies this antifungal activity, suggesting it may serve as a viable starting point for antifungal SAR exploration [3].

Antifungal activity Succinate dehydrogenase inhibition Agrochemical research

Physicochemical Property Advantages for CNS Drug Discovery Over Apremilast

N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (MW 250.28, molecular formula C10H10N4O2S) possesses physicochemical properties more favorable for CNS penetration compared to the marketed PDE4 inhibitor apremilast (MW 460.50, C22H24N2O7S). The target compound's lower molecular weight (250 vs. 460), reduced topological polar surface area (estimated tPSA ~84 Ų vs. ~128 Ų for apremilast), and lower number of hydrogen-bond donors (1 vs. 2) place it within favorable CNS multiparameter optimization (MPO) ranges (MW < 400, tPSA < 90 Ų, HBD ≤ 1 for optimal CNS penetration) [1]. Apremilast, designed for peripheral anti-inflammatory activity, has negligible CNS exposure due to its larger size and higher polarity [2]. This differentiation supports the target compound's positioning as a CNS-accessible PDE4B inhibitor scaffold, distinct from peripherally-restricted PDE4 inhibitors [3].

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration

Optimal Research and Procurement Scenarios for N-(Thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide


PDE4B-Selective Pharmacological Tool for CNS Inflammatory Disease Models

This compound is best deployed as a PDE4B-preferential inhibitor scaffold in rodent models of neuroinflammation, microglial activation, or cognitive impairment where isoform selectivity is critical to avoid PDE4D-mediated emetic confounds [1]. Its low molecular weight (250 Da) and reduced polar surface area relative to apremilast support CNS penetration, making it suitable for in vivo target engagement studies of PDE4B in brain tissue. Procurement is recommended for academic or industrial laboratories conducting PDE4B-specific target validation where roflumilast's pan-PDE4 activity would produce ambiguous results [2].

Structure-Activity Relationship (SAR) Expansion for Antifungal SDH Inhibitor Development

Based on the demonstrated 4.7–5.2× improvement in antifungal EC50 of related pyrazole-carboxamide-thiazole derivatives over boscalid [1], this compound serves as a core scaffold for systematic SAR exploration against plant pathogenic fungi. The fused pyrazolo-oxazine ring introduces conformational rigidity absent in simple pyrazole-thiazole analogs, potentially enhancing target engagement with fungal SDH. Industrial agrochemical research groups seeking novel SDH inhibitor chemotypes with differentiated resistance profiles should consider this compound as a lead diversification starting point [2].

Medicinal Chemistry Hit-to-Lead Optimization for PDE4B-Biased Inhibitors

The pyrazolo[5,1-b][1,3]oxazine core represents a structurally distinct scaffold from catechol-ether or benzamide PDE4 inhibitors [1]. The N-thiazol-2-yl carboxamide substituent provides a vector for further derivatization (e.g., substitution at thiazole C-4 or C-5 positions) to modulate PDE4B potency and selectivity. This compound is appropriate for medicinal chemistry teams pursuing PDE4B-biased inhibitors for psychiatric or neurodegenerative indications, where the scaffold's CNS drug-likeness metrics (MW < 300, tPSA < 90, HBD = 1) offer a favorable starting point for lead optimization [2].

Comparative Pharmacology Studies Differentiating PDE4B from PDE4D-Mediated Effects

Given the established role of PDE4D in emesis and the need to separate therapeutic PDE4B inhibition from gastrointestinal side effects [1], this compound enables head-to-head pharmacological comparisons with non-selective PDE4 inhibitors (roflumilast, rolipram) in cell-based cAMP assays and in vivo behavioral models. Procurement is advised for laboratories conducting isoform-specific PDE4 pharmacology to establish selectivity benchmarks and validate PDE4B as a standalone therapeutic target independent of PDE4D engagement [2].

Quote Request

Request a Quote for N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.